molecular formula C18H11Br B15245752 2-Bromochrysene

2-Bromochrysene

Cat. No.: B15245752
M. Wt: 307.2 g/mol
InChI Key: IKUFMQMCBFBQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromochrysene is an organic compound with the molecular formula C18H11Br It is a brominated derivative of chrysene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromochrysene can be synthesized through several methods. One common approach involves the bromination of chrysene using bromine in the presence of a catalyst. Another method involves the use of 1-[2-(3-bromophenyl)ethenyl]naphthalene as a precursor, which undergoes a photochemical reaction to yield this compound with a high yield of 92% .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process requires careful control of reaction conditions, such as temperature and the concentration of bromine, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromochrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted chrysenes.

    Coupling Reactions: Products include more complex polycyclic aromatic hydrocarbons.

Scientific Research Applications

2-Bromochrysene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromochrysene involves its interaction with various molecular targets. It can participate in electron transfer reactions and form complexes with metal ions. These interactions can influence its chemical reactivity and potential biological activities .

Comparison with Similar Compounds

Uniqueness: 2-Bromochrysene is unique due to its bromine substitution, which imparts distinct chemical properties and reactivity compared to other chrysene derivatives. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromochrysene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br/c19-14-7-10-16-13(11-14)6-9-17-15-4-2-1-3-12(15)5-8-18(16)17/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUFMQMCBFBQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.